molecular formula C17H19N7O B5499967 N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide

N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5499967
M. Wt: 337.4 g/mol
InChI Key: JOCWLQCXJOOJFU-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized using various methods. One method involves the use of 2,2,2-trichloroethyl imidate in polyethylene glycol (PEG) and p-toluenesulfonic acid (PTSA) as the catalyst . This method is characterized by its simplicity, high regioselectivity, and good compatibility under air .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule. The carbon-nitrogen and nitrogen-nitrogen distances fall into a narrow range of 136 - 132 picometers, consistent with the aromaticity .

Mechanism of Action

While the specific mechanism of action for your compound is not available, 1,2,4-triazole derivatives have been found to show effective anticancer activity in vitro . They are thought to exert their effects through the formation of a variety of non-covalent bonds with enzymes and receptors .

Safety and Hazards

The safety of 1,2,4-triazole derivatives has been evaluated in the context of their cytotoxic activities. Most of the synthesized compounds have shown proper selectivity against normal and cancerous cell lines .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the broad biological activities of 1,2,4-triazole derivatives, they continue to be an area of active research .

properties

IUPAC Name

N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(E)-3-phenylprop-2-enyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O/c1-12(16-19-13(2)20-22-16)18-17(25)15-11-24(23-21-15)10-6-9-14-7-4-3-5-8-14/h3-9,11-12H,10H2,1-2H3,(H,18,25)(H,19,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCWLQCXJOOJFU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C(C)NC(=O)C2=CN(N=N2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)C(C)NC(=O)C2=CN(N=N2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide

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